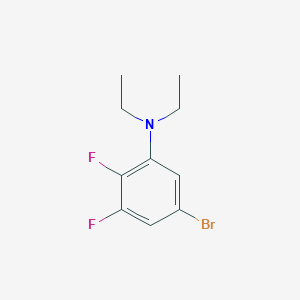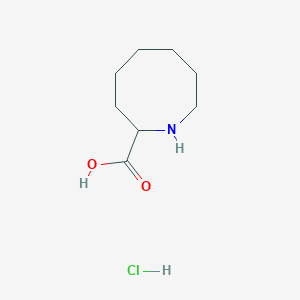
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine
Descripción general
Descripción
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a morpholine ring via a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine typically involves the following steps:
Bromination: : Starting with 2,4-difluorophenol, bromination is performed using bromine in the presence of a catalyst to introduce the bromo group at the 2-position.
Sulfonylation: : The brominated compound undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Reaction: : The sulfonylated compound is then reacted with morpholine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate reaction conditions such as temperature control, solvent choice, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to a carboxylic acid.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃).
Major Products Formed
Oxidation: : 2-Bromo-4,5-difluorobenzoic acid.
Reduction: : 4-((2-Bromo-4,5-difluorophenyl)sulfanyl)morpholine.
Substitution: : Various substituted morpholines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.
Comparación Con Compuestos Similares
4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine: can be compared to other similar compounds such as:
4-((2-Bromo-4-fluorophenyl)sulfonyl)morpholine
4-((2-Bromo-5-fluorophenyl)sulfonyl)morpholine
4-((2-Chloro-4,5-difluorophenyl)sulfonyl)morpholine
These compounds differ in the position and type of halogen substituents on the phenyl ring, which can affect their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZCJMKTSRECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)


![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)



![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)




![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)
